9-Bromo-2-[4-(propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Bromo-2-[4-(propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-[4-(propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromo group: This is usually done via bromination reactions using reagents like N-bromosuccinimide (NBS).
Attachment of the phenyl groups: This step often involves Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.
Substitution: The bromo group is a good leaving group, making the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include phenolic derivatives.
Reduction: The major product would be the de-brominated compound.
Substitution: Products would vary depending on the nucleophile used, resulting in compounds like amines or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the bromo group and the phenyl rings can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Bromo-2-[4-(propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific application. Generally, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromo group and the phenyl rings can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
Compared to similar compounds, 9-Bromo-2-[4-(propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of both the bromo group and the phenyl rings provides opportunities for various chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C28H29BrN2O2 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
9-bromo-2-(4-propan-2-yloxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H29BrN2O2/c1-17(2)19-5-7-21(8-6-19)28-31-26(24-15-22(29)11-14-27(24)33-28)16-25(30-31)20-9-12-23(13-10-20)32-18(3)4/h5-15,17-18,26,28H,16H2,1-4H3 |
InChI Key |
PKFIWLWKJHWLON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC(C)C)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
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